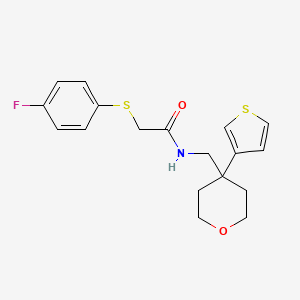

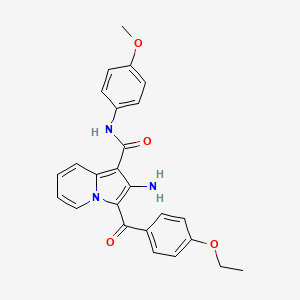

![molecular formula C10H14F6N2O4 B2498991 3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2007909-47-7](/img/structure/B2498991.png)

3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a chemical compound used in scientific research. It is commonly referred to as MTBD-TFA and is a bicyclic guanidine derivative. This compound has been used in various studies due to its unique properties and potential applications. In 2.0]heptane; bis(trifluoroacetic acid).

Scientific Research Applications

Chemical Reactions and Synthesis :

- Molchanov et al. (2003) studied the reaction of substituted methyl triazabicyclooctene and triazaspiro nonene carboxylates with iodinating agents, leading to the formation of methyl azabicyclohexane carboxylates and methyl dioxo azaspiroheptane carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003).

- Pustovit et al. (1997) investigated the fluorocyclisation of tetrahydrofurandicarboxylic and tetrahydrofurantetracarboxylic acids with sulfur tetrafluoride, leading to the formation of bis(trifluoromethyl) derivatives and fluoroethers (Pustovit et al., 1997).

Molecular Structure Analysis :

- Atavin et al. (2003) conducted an electron diffraction study of the molecular structure of bis(1,5-diazabicyclohexane), revealing two conformations: boat for bicyclic fragments and anti relative to the exocyclic bond (Atavin et al., 2003).

Synthesis of Heterocyclic Systems :

- Kumar et al. (2016) described the diastereoselective synthesis of halo-aryl diazabicycloheptanones, which are significant in organic synthesis and pharmacology (Kumar et al., 2016).

Coordination Chemistry :

- Comba et al. (2016) explored the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, highlighting their suitability for tetragonal symmetries in metal complexes (Comba et al., 2016).

Electrophilic Fluorination :

- Umemoto and Nagayoshi (1996) synthesized and characterized N,N'-difluoro-1,4-diazoniabicyclooctane salts, demonstrating their application as highly reactive and easy-to-handle electrophilic fluorinating agents (Umemoto & Nagayoshi, 1996).

Optical, Electrochemical, and Photophysical Properties :

- Kang et al. (2008) studied the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde, resulting in the production of expanded porphyrins with significant changes in photophysical properties (Kang et al., 2008).

Ionic Liquids and Salts Synthesis :

- Tolstikova et al. (2010) synthesized trifluoromethanesulfonate, trifluoromethylsulfonylimide, and bis(trifluoromethylsulfonyl)imide salts and ionic liquids from diazabicyclo compounds, investigating their physicochemical properties and chemical transformations (Tolstikova et al., 2010).

properties

IUPAC Name |

3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGCMZWRDOZTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)

![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)